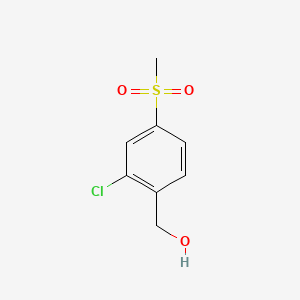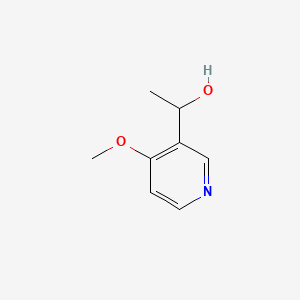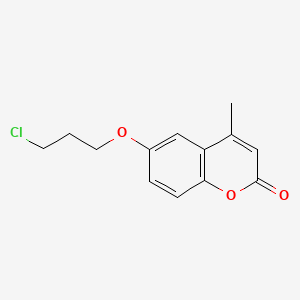![molecular formula C6H6BrClO B575298 3-Bromobicyclo[1.1.1]pentane-1-carbonyl chloride CAS No. 164795-74-8](/img/structure/B575298.png)
3-Bromobicyclo[1.1.1]pentane-1-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromobicyclo[1.1.1]pentane-1-carbonyl chloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. 1.1]pentane-1-carbonyl chloride.
Mecanismo De Acción
The mechanism of action of 3-Bromobicyclo[1.1.1]pentane-1-carbonyl chloride is not well understood. However, it is believed to act as an electrophile due to the presence of the carbonyl chloride functional group. It can react with nucleophiles such as amines and alcohols to form new compounds.
Biochemical and Physiological Effects:
There is limited information available regarding the biochemical and physiological effects of 3-Bromobicyclo[1.1.1]pentane-1-carbonyl chloride. However, it has been reported to have low toxicity and is not expected to cause any significant health effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-Bromobicyclo[1.1.1]pentane-1-carbonyl chloride in lab experiments is its ability to introduce a bromine atom into a molecule. This can be useful in the synthesis of other compounds. However, one of the limitations is that it is not very reactive and may require the use of a catalyst or elevated temperatures to facilitate the reaction.
Direcciones Futuras
There are several future directions for the use of 3-Bromobicyclo[1.1.1]pentane-1-carbonyl chloride in scientific research. One potential application is in the synthesis of new compounds with potential biological activity. It could also be used in the development of new materials with unique properties. Additionally, further research is needed to better understand the mechanism of action and potential health effects of this compound.
In conclusion, 3-Bromobicyclo[1.1.1]pentane-1-carbonyl chloride is a chemical compound that has potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in the future.
Métodos De Síntesis
The synthesis of 3-Bromobicyclo[1.1.1]pentane-1-carbonyl chloride involves the reaction of bicyclo[1.1.1]pentane-1-carbonyl chloride with hydrogen bromide. The reaction is carried out in the presence of a catalyst such as sulfuric acid or phosphoric acid. The resulting product is purified through distillation or recrystallization.
Aplicaciones Científicas De Investigación
3-Bromobicyclo[1.1.1]pentane-1-carbonyl chloride has been widely used in scientific research due to its potential applications in various fields. It has been used as a reagent in organic synthesis to introduce a bromine atom into a molecule. It has also been used as a starting material for the synthesis of other compounds such as 3-Bromobicyclo[1.1.1]pentane-1-carboxylic acid and 3-Bromobicyclo[1.1.1]pentane-1-carboxamide.
Propiedades
IUPAC Name |
3-bromobicyclo[1.1.1]pentane-1-carbonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrClO/c7-6-1-5(2-6,3-6)4(8)9/h1-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYEOMBUIDXDKQX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)Br)C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30664972 |
Source


|
| Record name | 3-Bromobicyclo[1.1.1]pentane-1-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30664972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.47 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
164795-74-8 |
Source


|
| Record name | 3-Bromobicyclo[1.1.1]pentane-1-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30664972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


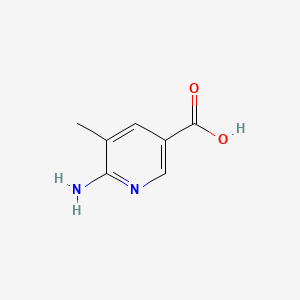
![4-Ethoxy-N,N-dimethylpyrrolo[2,1-f][1,2,4]triazin-2-amine](/img/structure/B575218.png)
![2,2,2-Trifluoro-1-[(3R)-3-methylpyrrolidin-1-yl]ethan-1-one](/img/structure/B575220.png)
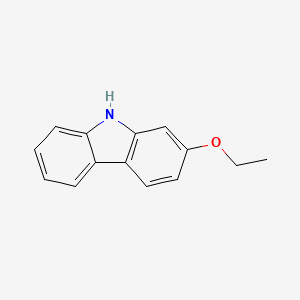

![2,2-Di(propan-2-yl)tricyclo[1.1.1.0~1,3~]pentane](/img/structure/B575231.png)

